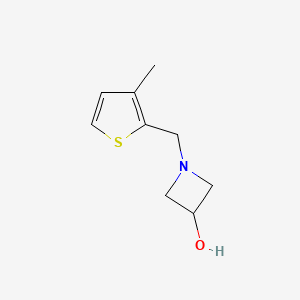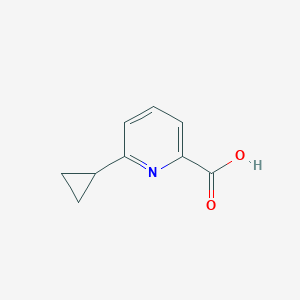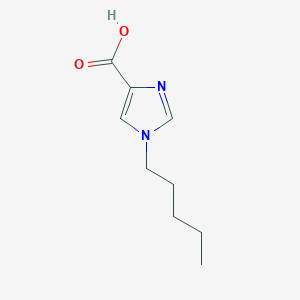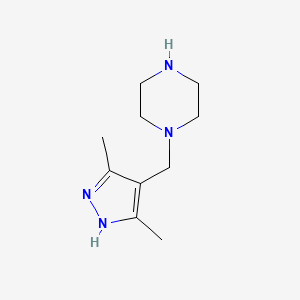
4-Amino-6-(2-etoxifenil)piridazin-3-ol
Descripción general
Descripción
4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol is a useful research compound. Its molecular formula is C12H13N3O2 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividades Farmacológicas
Los derivados de piridazina y piridazinona, que incluyen "4-Amino-6-(2-etoxifenil)piridazin-3-ol", han mostrado una amplia gama de actividades farmacológicas . Estas actividades incluyen antimicrobiana, antidepresiva, antihipertensiva, anticancerígena, antiplaquetaria, antiulcerosa, herbicida, antialimentaria y varias otras actividades biológicas anticipadas .
Química Medicinal
Los derivados de piridazina se han demostrado como 'estructuras privilegiadas' en la química medicinal . Muchos programas de descubrimiento de fármacos utilizan una piridazina como andamiaje central . La piridazinona es un derivado de la piridazina que pertenece a un grupo importante de compuestos heterocíclicos .
Propiedades Biológicas
Se ha demostrado que un número considerable de piridazinas y piridazinonas que contienen diferentes partes o sustituyentes poseen propiedades antipiréticas, antiinflamatorias y analgésicas, antiplaquetarias, anticancerígenas, antidepresivas, ansiolíticas, antidiabéticas, antihipertensivas, anticonvulsivas, asma bronquial y alergia, antifúngicas, antibacterianas, antituberculosas, y muchas otras propiedades biológicas anticipadas .
Aplicaciones Agroquímicas
Varios derivados de piridazinona son bien conocidos como agroquímicos . La industria farmacéutica tiene un requisito continuo para la síntesis de una gama diversa de compuestos de piridazinona polisustituidos que llevan una gama variada de sustituyentes en el anillo .
Inhibición de FABP4
“this compound” podría utilizarse potencialmente como un nuevo andamiaje para la inhibición de FABP4 . Los inhibidores de la proteína de unión a ácidos grasos (FABP4) son de interés sintético y terapéutico y los estudios clínicos en curso indican que pueden ser una promesa para el tratamiento del cáncer, así como de otras enfermedades .
Aplicaciones Antivirales
Los compuestos que contienen aminas heteroarílicas de cinco miembros mostraron una actividad antiviral relativamente mayor contra el virus de la enfermedad de Newcastle . La modificación adicional de estas aminas definitivamente plantearía una molécula líder hacia la terapéutica antiviral .
Mecanismo De Acción
Target of Action
Pyridazinone derivatives, to which this compound belongs, have been shown to interact with a range of biological targets and physiological effects .
Mode of Action
It’s known that some pyridazinone derivatives have the capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Pyridazinone derivatives have been shown to influence a variety of biochemical pathways due to their wide range of pharmacological activities .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities .
Análisis Bioquímico
Biochemical Properties
4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol plays a significant role in various biochemical reactions. This compound interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit phosphodiesterase (PDE) enzymes, which are crucial in regulating intracellular levels of cyclic nucleotides. By inhibiting PDE, 4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol can modulate cellular signaling pathways that depend on cyclic AMP and cyclic GMP .
Cellular Effects
The effects of 4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of PDE by this compound can lead to increased levels of cyclic AMP, which in turn can activate protein kinase A (PKA). This activation can result in changes in gene expression and metabolic processes within the cell .
Molecular Mechanism
At the molecular level, 4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol exerts its effects through specific binding interactions with biomolecules. It binds to the active site of PDE enzymes, inhibiting their activity. This inhibition prevents the breakdown of cyclic nucleotides, leading to their accumulation and subsequent activation of downstream signaling pathways. Additionally, this compound may influence gene expression by modulating transcription factors that are regulated by cyclic nucleotides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular signaling and metabolism .
Dosage Effects in Animal Models
The effects of 4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm .
Metabolic Pathways
4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the metabolism of cyclic nucleotides. By inhibiting PDE, this compound affects the metabolic flux of cyclic AMP and cyclic GMP, leading to changes in their levels and subsequent effects on cellular processes .
Transport and Distribution
The transport and distribution of 4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its efficacy, as it needs to reach its target sites to exert its biochemical effects .
Subcellular Localization
4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol exhibits specific subcellular localization, which is essential for its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization ensures that the compound interacts with its intended biomolecules and exerts its effects at the right cellular sites .
Propiedades
IUPAC Name |
5-amino-3-(2-ethoxyphenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-17-11-6-4-3-5-8(11)10-7-9(13)12(16)15-14-10/h3-7H,2H2,1H3,(H2,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRDTLKIQFSTNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NNC(=O)C(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3,4-dichlorophenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1470225.png)




![[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1470235.png)



![3-cyano-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid](/img/structure/B1470239.png)


![{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1470245.png)
